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Introduction

Keliximab (formerly IDEC-CE9.1 or SB-210396) is a primatized chimeric monoclonal antibody
that specifically targets the human CD4 receptor.[1][2] As a key co-receptor in T-cell activation,
CD4 plays a pivotal role in the initiation and regulation of immune responses.[1] Consequently,
it has been a significant target for therapeutic intervention in autoimmune and inflammatory
diseases. Keliximab was developed to modulate the immune system by targeting CD4+ T-cells
and has been investigated in clinical trials for conditions such as rheumatoid arthritis and
severe chronic asthma.[1][3] This technical guide provides a comprehensive overview of
keliximab's mechanism of action, its impact on immune signaling pathways, and a summary of
key experimental findings.

Mechanism of Action

Keliximab is a macaque-human chimeric IgG1 monoclonal antibody.[1] Its primary mechanism
of action involves binding to the D1 domain of the CD4 receptor on the surface of T-helper
cells.[1] This interaction leads to a multifaceted modulation of the immune response through
several key processes:

o CD4 Receptor Down-Modulation: Keliximab induces a significant, though transient,
reduction in the surface expression of CD4 receptors on T-cells.[1][3] This is thought to occur
through a process of "stripping" of the CD4 receptor from the cell surface.[2]
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« Inhibition of T-Cell Proliferation and Activation: By binding to CD4, keliximab sterically
hinders the interaction between the T-cell receptor (TCR) complex and MHC class I
molecules on antigen-presenting cells (APCs).[1] This disruption is crucial for T-cell
activation and subsequently inhibits T-cell proliferation and the production of pro-
inflammatory cytokines like IL-2.[3]

o Transient Reduction in CD4+ T-cell Counts: Following administration, keliximab can cause a
temporary decrease in the number of circulating CD4+ T-cells.[3][4]

It is important to note that while keliximab is an IgG1 antibody, it does not mediate
complement-dependent cytotoxicity (CDC).[4] Its immunomodulatory effects are primarily
attributed to receptor modulation and functional inhibition of T-cell responses.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for keliximab in preclinical
and clinical studies.

Parameter Value Cell/ISystem Reference
Binding Affinity
Ki for soluble CD4 1.0 nM In vitro
Kd for soluble CD4 1.0nM In vitro
Inhibitory
Concentration
IC50 (T-cell
10-30 ng/mL Human PBLs

proliferation)

IC50 (IL-2 production)  10-30 ng/mL Human PBLs

Cellular Effects

ED50 (binding to

0.2 ug/mL SupT1 cell line
SupT1l) Mo P

Table 1: In Vitro Binding and Inhibitory Activities of Keliximab
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ACR20 Placebo
Treatment
Study Response Response Reference
Groups
Rate Rate
40 mg twice
Study 1 42% 19%
weekly
80 mg twice
51% 19%
weekly
140 mg twice
69% 19%
weekly
80 mg twice
Study 2 39% 30%
weekly
120 mg twice
46% 30%
weekly
240 mg once
47% 30%
weekly

*p < 0.05 compared to placebo

Table 2: Clinical Efficacy of Keliximab in Rheumatoid Arthritis (ACR20 Response)

. Change in Peak Change in CD4+
Dose Group (single . .
. . Expiratory Flow cell expression of Reference
infusion)

Rate (PEFR) IFN-y, IL-4, IL-5

0.5 mg/kg No significant change No change [3]
1.5 mg/kg No significant change No change [3]
3.0 mg/kg Significant increase No change [3]

Table 3: Clinical Outcomes of Keliximab in Severe Chronic Asthma

Signaling Pathway Modulation
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Keliximab's binding to the CD4 co-receptor interferes with the initial stages of T-cell activation
signaling. The CD4 co-receptor is physically associated with the Src-family kinase Lck.[1] Upon
engagement of the T-cell receptor (TCR) with an antigen-MHC class Il complex, Lck is brought
into proximity of the TCR-CD3 complex, where it phosphorylates the immunoreceptor tyrosine-
based activation motifs (ITAMs) within the CD3 chains. This phosphorylation event creates
docking sites for another key tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa).
Recruited ZAP-70 is then itself phosphorylated and activated by Lck, initiating a downstream
signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine
production.

While the direct effects of keliximab on the phosphorylation status of Lck and ZAP-70 have not
been explicitly detailed in publicly available literature, its mechanism of action strongly suggests
an inhibitory role at the apex of this cascade. By sterically hindering the interaction between
CD4 and the MHC class Il molecule, keliximab is hypothesized to prevent the efficient co-
localization of Lck with the TCR-CD3 complex, thereby reducing the initial phosphorylation of
ITAMs and the subsequent recruitment and activation of ZAP-70.
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Hypothesized Signaling Pathway Modulation by Keliximab

Antigen-Presenting Cell (APC)

MHC class II-Antigen

T
1
1
1
i
T-Cell |
[
1
1
R Interaction Blocked
Keliximab by K elix!?n ab
I
I
1
1
1
Binding & Inhibition : Antigen Presentation
1
1
1
1
1
[
[
[
[
:Associated
I
|
Associated

Phosphorylation & CD3 Complex
Activation (ITAMs)

Recruitment

W

ZAP-70

Phosphorylation

Downstream Signaling

(e.g., LAT, SLP-76)

Y

T-Cell Activation
(Proliferation, Cytokine Release)

Click to download full resolution via product page

Hypothesized modulation of TCR signaling by keliximab.
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Experimental Protocols
T-Cell Proliferation Assay (General Protocol)

This protocol is a generalized representation based on methods used to assess the effect of
anti-CD4 antibodies on T-cell proliferation.

« Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

o Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque
density gradient centrifugation.

o Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

o Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine
serum, L-glutamine, and penicillin-streptomycin.

e Cell Staining and Culture:

o For proliferation tracking, label PBMCs with a fluorescent dye such as Carboxyfluorescein
succinimidyl ester (CFSE) according to the manufacturer's instructions.

o Plate the labeled PBMCs in 96-well round-bottom plates at a density of 1-2 x 10"5
cells/well.

e Stimulation and Treatment:

o Add the specific antigen for stimulation (e.g., Dermatophagoides pteronyssinus (Der-p) for
allergic asthma studies) to the appropriate wells.

o Add varying concentrations of keliximab or an isotype control antibody to the culture
medium.

o Include unstimulated cells as a negative control and cells stimulated with a mitogen (e.qg.,
phytohemagglutinin) as a positive control.

e Incubation and Proliferation Analysis:

o Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
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o Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers
(e.g., CD3, CD4).

o Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE
dye in the CD4+ T-cell population.

T-Cell Proliferation Assay Workflow
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Workflow for a T-cell proliferation assay.

Flow Cytometry for CD4 Coating and Modulation

This protocol outlines the general steps for assessing CD4 receptor coating and modulation by
keliximab using flow cytometry.

o Sample Collection and Preparation:

o Collect peripheral blood samples from subjects at baseline and at various time points post-
keliximab infusion.

o Aliquot whole blood into flow cytometry tubes.
e Antibody Staining:

o To assess CD4 coating, use a fluorescently labeled secondary antibody that specifically
binds to the primatized keliximab antibody.

o To measure CD4 receptor modulation (down-regulation), use a fluorescently labeled anti-
CD4 antibody (e.g., OKT4) that binds to a different epitope on the CD4 molecule than
keliximab.

o Include other T-cell markers such as CD3 to identify the T-cell population.

o

Incubate the samples with the antibody cocktail in the dark at 4°C for 30 minutes.
e Red Blood Cell Lysis:

o Lyse the red blood cells using a commercial lysing solution according to the
manufacturer's protocol.

e Washing and Fixation:
o Wash the cells with PBS containing 2% fetal bovine serum.

o Resuspend the cell pellet in a suitable sheath fluid, with or without a fixative (e.g., 1%
paraformaldehyde).
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o Data Acquisition and Analysis:
o Acquire the samples on a flow cytometer.

o Gate on the lymphocyte population based on forward and side scatter, and then on the
CD3+ T-cell population.

o Analyze the CD4+ T-cell population for the fluorescence intensity of the secondary
antibody (indicating keliximab coating) and the anti-CD4 (OKT4) antibody (indicating
receptor density).

Flow Cytometry Workflow for CD4 Modulation
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General workflow for flow cytometry analysis.

Conclusion

Keliximab represents a targeted immunomodulatory agent that functions by binding to the
CD4 co-receptor, leading to its down-modulation and the inhibition of T-cell activation and
proliferation. Clinical studies have demonstrated its potential in treating autoimmune and
inflammatory conditions like rheumatoid arthritis and asthma. The primary mechanism of action
involves the disruption of the crucial interaction between T-cells and antigen-presenting cells,
thereby dampening the subsequent T-cell-mediated immune response. While the broader
signaling pathway is understood, further research is warranted to elucidate the precise
molecular details of how keliximab binding translates to changes in the phosphorylation and
activity of key downstream signaling molecules. This will provide a more complete
understanding of its immunomodulatory effects and could inform the development of next-
generation therapies targeting the CD4 co-receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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